N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
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Overview
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.41. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Chiral Auxiliaries and Stereoselectivity : Studies show that related sulfonamides, when used as chiral auxiliaries, can influence stereoselectivity in organic reactions. For example, Marcantoni et al. (2002) found that N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, a related class of compounds, can be transformed into N-acyliminium ions, which react with allyltrimethylsilane, exhibiting stereoselectivity influenced by the chiral auxiliary used (Marcantoni, Mecozzi, & Petrini, 2002).
Catalysis in Organic Reactions : Another example is the use of sulfonamide derivatives as catalysts in organic reactions. Goli-Jolodar et al. (2018) introduced a novel N-sulfonated Brönsted acidic catalyst for promoting the synthesis of biologically active compounds, demonstrating the utility of sulfonamide derivatives in facilitating chemical transformations (Goli-Jolodar, Shirini, & Seddighi, 2018).
Materials Science
- Proton Exchange Membranes : In the field of materials science, sulfonamide derivatives have been explored for their potential in creating proton exchange membranes. Singh et al. (2014) synthesized fluorinated sulfonated polytriazoles, demonstrating their suitability as proton exchange membranes due to their high molecular weights, good solubility, and thermal stability (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).
Medicinal Chemistry
- Drug Metabolism Studies : In medicinal chemistry, related sulfonamide derivatives have been used in drug metabolism studies. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the role of microbial systems in drug metabolism research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Safety and Hazards
The compound is classified as a combustible solid . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Mechanism of Action
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By targeting CDK2, the compound can influence the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By inhibiting CDK2, the compound may induce cell cycle arrest, preventing cells from dividing and potentially leading to cell death .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-9-19(15,16)13-11-4-6-12(7-5-11)14-8-3-10-20(14,17)18/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYJIUWOYMHKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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